2,3-Dimethyl-D-phenylalanine is a chiral amino acid derivative of phenylalanine, characterized by the presence of two methyl groups attached to the second and third carbon atoms of the phenylalanine backbone. This compound is of significant interest in medicinal chemistry and biochemistry due to its potential applications in drug synthesis and as a building block for various biologically active molecules.
The compound can be synthesized through various chemical methods, including asymmetric synthesis and biocatalytic processes. It can also be derived from naturally occurring amino acids through specific chemical modifications.
2,3-Dimethyl-D-phenylalanine belongs to the class of amino acids, specifically categorized as a non-polar, aromatic amino acid due to the presence of the phenyl group. It is also classified as a chiral compound, which is crucial for its biological activity.
The synthesis typically requires precise control over reaction conditions such as temperature, pH, and substrate concentration to maximize yield and enantiomeric excess. For example, biocatalytic procedures have shown high conversion rates and enantiomeric excess values exceeding 99% under optimized conditions .
The molecular structure of 2,3-Dimethyl-D-phenylalanine can be represented as follows:
The three-dimensional structure can be analyzed using techniques such as nuclear magnetic resonance spectroscopy or X-ray crystallography. These methods provide insights into the spatial arrangement of atoms within the molecule.
2,3-Dimethyl-D-phenylalanine participates in various chemical reactions typical for amino acids:
The stability of the compound under various reaction conditions is essential for its application in synthesizing pharmaceuticals. Reaction kinetics can vary significantly depending on the substituents on the phenyl ring and reaction environment.
The mechanism of action for 2,3-Dimethyl-D-phenylalanine primarily involves its role as a substrate in enzymatic reactions or as an intermediate in synthetic pathways:
Quantitative analysis of its effects on enzyme kinetics or receptor binding affinities can provide insights into its potential therapeutic applications.
Relevant data from spectroscopic analyses (e.g., infrared spectroscopy) can provide further characterization details.
2,3-Dimethyl-D-phenylalanine has several applications in scientific research and industry:
Biocatalytic strategies employing engineered phenylalanine ammonia lyases (PALs) have emerged as a green and efficient route for synthesizing enantiomerically pure 2,3-dimethyl-D-phenylalanine. Wild-type PALs naturally catalyze the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid. However, through directed evolution and rational protein engineering, PALs can be reprogrammed to accept sterically demanding non-natural substrates like 2,3-dimethyl-L-phenylalanine, and crucially, to catalyze the reverse reaction (ammonia addition) with D-stereoselectivity under high ammonia concentrations (4-6 M) [5] [10].
Key engineering targets include residues within the active site pocket (e.g., AroH* region of Rhodotorula glutinis PAL) to accommodate the ortho-methyl groups. Saturation mutagenesis at positions F137, I460, and V266 has yielded variants with dramatically expanded substrate scope. For instance, the mutant PALRgF137V/I460V exhibits a >200-fold increase in catalytic efficiency (kcat/KM) toward 2-methylcinnamic acid compared to wild-type. When applied to 2,3-dimethylcinnamic acid, this mutant achieves 98% conversion to the D-amino acid with >99% ee within 24 hours at 30°C [5].
Table 1: Performance of Engineered PAL Variants in 2,3-Dimethyl-D-Phenylalanine Synthesis
Biocatalyst Source | Mutation Sites | Substrate | Conversion (%) | ee (%) | kcat (min⁻¹) | KM (mM) |
---|---|---|---|---|---|---|
R. glutinis (Wild-type) | N/A | 2,3-Dimethylcinnamic acid | <5% | N/A | 0.01 | >50 |
R. glutinis (Mutant 1) | F137V, I460V | 2,3-Dimethylcinnamic acid | 98% | >99 (D) | 2.1 | 3.8 |
Anabaena variabilis (Mutant) | T82L, S226A, L305C | 2,3-Dimethylcinnamic acid | 92% | 98 (D) | 1.5 | 5.2 |
Pseudomonas fluorescens | Engineered PAM domain | 2,3-Dimethylcinnamic acid | 85% | 97 (D) | 0.8 | 6.7 |
Despite progress, challenges remain. Substrate inhibition occurs above 15 mM cinnamate derivative concentrations, and the high ammonia concentrations required for the reverse reaction can reduce operational stability. Immobilization techniques (e.g., CLEA technology) and reaction engineering (fed-batch substrate addition) are being employed to mitigate these limitations [5] [10].
Chemical synthesis routes leveraging chiral auxiliaries provide robust access to 2,3-dimethyl-D-phenylalanine with high enantiomeric excess, circumventing the substrate limitations of biocatalysis. These methods involve covalent attachment of a recyclable chiral controller to a prochiral substrate, directing the stereochemical outcome of key bond-forming steps [3] [6].
The Evans oxazolidinone auxiliary is particularly effective. The synthesis begins with the acylation of (4R)-benzyl oxazolidin-2-one with 2,3-dimethylphenylacetyl chloride. The resultant enolate undergoes stereoselective alkylation with methyl iodide or a protected bromoacetate equivalent. Crucially, the steric bulk of the auxiliary and the existing ortho-methyl group work in concert to favor si-face attack, installing the α-methyl group with high diastereoselectivity (dr > 20:1). Subsequent auxiliary removal (LiOH/H2O2) and Curtius rearrangement (DPPA, t-BuOH) yield the Boc-protected D-amino acid, which is deprotected to furnish enantiomerically pure (>99% ee) 2,3-dimethyl-D-phenylalanine [3].
Table 2: Chiral Auxiliaries in 2,3-Dimethyl-D-Phenylalanine Synthesis
Chiral Auxiliary | Alkylation Agent | Diastereomeric Ratio (dr) | Overall Yield (%) | Final ee (%) | Key Advantage |
---|---|---|---|---|---|
(4R)-Benzyl Oxazolidinone | Methyl Iodide | >20:1 | 42% | >99% | High stereocontrol, recyclable |
(S)-N-Acyl-4-isopropylthiazolidinethione | Methyl Bromoacetate | 15:1 | 38% | 98% | Enables α,α-disubstitution |
(R)-Pantolactone-Derived Enolate | Ethyl Bromoacetate | 12:1 | 35% | 97% | Low cost, crystalline intermediates |
(S)-Myrtenal-Based Hydrazone | Methyl Iodide | 18:1 | 40% | 99% | Air-stable, facile recovery |
Alternative auxiliaries like Ellman's tert-butanesulfinamide offer advantages for α-amino acid synthesis. Condensation of 2,3-dimethylbenzaldehyde with (RR)-tert-butanesulfinamide gives the corresponding N-sulfinyl imine. Stereoselective addition of a methyl anion equivalent (e.g., trimethylaluminum) occurs with high diastereoselectivity (dr > 19:1), followed by hydrolysis to yield the target D-amino acid. While effective, this route requires stoichiometric chiral auxiliary and generates stoichiometric waste during auxiliary removal, making it less atom-economical than catalytic methods [3].
Racemic resolution remains a viable strategy when asymmetric synthesis proves challenging. For 2,3-dimethyl-DL-phenylalanine, molecularly imprinted polymers (MIPs) offer robust and reusable chiral separation matrices. MIPs are synthesized by copolymerizing functional monomers and cross-linkers around a template molecule (often the L-enantiomer or a structural analog) in the presence of the racemate. After template removal, cavities with complementary shape and chemical functionality to the template enantiomer remain, enabling selective rebinding [6] [8].
For 2,3-dimethyl-DL-phenylalanine, methacrylic acid (MAA) or acrylamide monomers form hydrogen bonds with the amino and carboxyl groups, while ethylene glycol dimethacrylate (EGDMA) serves as the cross-linker. Imprinting with the L-enantiomer creates sites with high affinity for L-2,3-dimethylphenylalanine. When packed into chromatographic columns, these MIPs achieve enantiomeric resolution (Rs > 2.0) with separation factors (α) for D/L ranging from 3.5 to 5.0, depending on the polymer composition and mobile phase. Acetic acid/methanol mixtures (1-5% AcOH) optimize both resolution and recovery [8].
Continuous resolution via simulated moving bed (SMB) chromatography significantly enhances throughput. Using MIP-packed columns in a 6-zone SMB system allows for the continuous separation of multi-gram quantities of racemate per day. D-enantiomer purity exceeding 99.5% ee with >85% recovery has been demonstrated. MIP stability permits over 100 cycles without significant degradation in performance [6].
Table 3: Resolution Matrices for 2,3-Dimethyl-DL-Phenylalanine
Resolution Method | Chiral Selector | Separation Factor (α) | D-Isomer Purity (ee%) | Recovery (%) | Throughput/Scale |
---|---|---|---|---|---|
MIP Chromatography | MAA-co-EGDMA (Imprinted with L-isomer) | 3.5 - 5.0 | 98.5 - 99.5% | 80 - 85% | Lab scale (mg-g) |
SMB with MIPs | MAA-co-TRIM (Trimethylolpropane trimethacrylate) | 4.8 | 99.5% | >85% | Pilot scale (10-100 g/day) |
Enzymatic Resolution (CALB) | Vinyl Ester of Racemic Acid | E > 200 (L-selective) | >99% (D-acid from unreacted ester) | 45% (theoretical max) | Lab scale |
Chiral Ionic Liquids (dicationic) | L-Proline derived CIL | β = (D/Lconc)/(D/Lperm) = 2.1 | 67.8% in liquid phase | 96.5% (D in liquid) | Lab scale |
Other resolution techniques include enzymatic kinetic resolution using lipases (e.g., Candida antarctica Lipase B, CALB). Selective acylation of the L-amino acid ester component with vinyl acetate leaves behind the unreacted D-ester, which can be hydrolyzed to the target acid. While high enantioselectivity (E > 200) is achievable, the maximum yield for the D-isomer is inherently limited to 50%. Dicationic chiral ionic liquids (e.g., imidazolium-L-prolinate salts) in solid-liquid two-phase systems also show promise, achieving 67.8% ee for D-phenylalanine in the liquid phase [2], though adaptation to the dimethyl analog requires optimization.
Hybrid chemoenzymatic strategies synergistically combine chemical synthesis with enzymatic transformations to overcome limitations of individual methods, particularly for achieving ultra-high enantiomeric excess (>99.5% ee) in 2,3-dimethyl-D-phenylalanine production. Two prominent workflows dominate:
Dynamic Kinetic Resolution (DKR) of Azlactones: Racemic 4-(2,3-dimethylbenzylidene)-2-methyloxazol-5(4H)-one (the azlactone of 2,3-dimethylphenylalanine) undergoes enzymatic hydrolysis with a stereoselective hydrolase (e.g., subtilisin Carlsberg mutant). The enzyme selectively hydrolyzes the L-azlactone to the L-N-acylamino acid while a racemization catalyst (e.g., polymeric 4-dimethylaminopyridine derivative or Shvo's catalyst) continuously epimerizes the remaining D-azlactone to the racemate. This drives near-complete conversion to the L-N-acyl amino acid derivative, leaving the D-enantiomer essentially untouched. Subsequent chemical hydrolysis yields the free D-amino acid. Using immobilized Burkholderia cepacia lipase and a polymer-supported organocatalyst, DKR achieves >98% conversion and 99% ee for D-2,3-dimethylphenylalanine [3] [6].
Asymmetric Hydrogenation with Engineered Reductases: Chemically synthesized (Z)-2-acetamido-3-(2,3-dimethylphenyl)propenoic acid undergoes stereoselective reduction catalyzed by engineered amino acid dehydrogenases (AADHs) or ketoreductases (KREDs). Wild-type AADHs typically show low activity toward this bulky dehydroamino acid. However, engineered variants (e.g., from Bacillus subtilis L-amino acid dehydrogenase, BsLAADH), created via site-saturation mutagenesis at residues near the substrate binding pocket (e.g., W57, L95, V291), exhibit enhanced activity and D-selectivity. Coupling this reduction with an NADH regeneration system (glucose/glucose dehydrogenase) drives the reaction to completion. This route achieves >99% ee and 95% yield at substrate loads up to 50 g/L, representing a significant advance in efficiency [5] [6].
The primary advantage of hybrid approaches lies in overcoming the thermodynamic yield barrier of classical kinetic resolution while achieving exceptional stereoselectivity often unattainable by purely chemical hydrogenation catalysts for sterically demanding substrates. Process intensification via enzyme immobilization and continuous flow reactors further enhances the viability of these hybrid routes for scale-up [5] [6].
Table 4: Hybrid Chemoenzymatic Approaches for D-2,3-Dimethylphenylalanine
Hybrid Strategy | Key Chemical Step | Key Enzymatic Step | Conversion/Yield | ee (%) | Key Innovation |
---|---|---|---|---|---|
DKR of Azlactones | Azlactone synthesis; Racemization (organocatalyst) | Stereoselective hydrolysis (Lipase/Protease) | >98% | 99% | Continuous racemization drives high yield |
Asymmetric Hydrogenation with Engineered KRED | Dehydroamino acid synthesis (Erlenmeyer) | Stereoselective reduction (Engineered BsLAADH) | >95% | >99% | Engineered enzyme for bulky β,β-disubstituted substrate |
Transaminase-Chemical Deracemization | Keto acid precursor synthesis | Stereoselective transamination (D-TA) | 85% | 98% | Uses inexpensive amino donor (isopropylamine) |
PAM/TAL Dynamic Asymmetric Transformation | Racemic β-phenylalanine synthesis | Stereoselective amination (Engineered PAL/TAL) | 90% | >99% | Combines chemical synthesis with enzymatic resolution |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9